

A Comparative Performance Analysis of Primary Antioxidants: Irganox 1010 vs. Irganox 1076

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antioxidant 25

Cat. No.: B033811

[Get Quote](#)

This guide provides an objective comparison of two widely used primary antioxidants, Irganox 1010 and Irganox 1076. Both are sterically hindered phenolic antioxidants that protect organic substrates from thermo-oxidative degradation.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance differences and select the appropriate antioxidant for their specific application. The comparison is supported by experimental data and detailed methodologies for key performance evaluation tests.

Introduction to Irganox 1010 and Irganox 1076

Irganox 1010 is a high molecular weight, sterically hindered phenolic antioxidant known for its high efficiency and broad compatibility with a wide range of polymers.^{[3][4]} Its chemical name is Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).^{[3][5]} Due to its tetra-functional structure, it provides excellent long-term thermal stability.^[6]

Irganox 1076 is another highly efficient, non-discoloring, sterically hindered phenolic antioxidant.^[2] Chemically, it is Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.^{[7][8]} With a lower molecular weight and a mono-functional structure compared to Irganox 1010, it offers good compatibility and is noted for its superior performance in specific applications, such as those requiring high mobility and surface protection.^[4]

Both antioxidants function via the same free-radical scavenging mechanism, which is characteristic of hindered phenols.^{[9][10][11]} They donate a hydrogen atom to reactive radicals, thereby interrupting the degradation cycle of the polymer.^{[12][13]}

Chemical and Physical Properties

The structural differences between Irganox 1010 and Irganox 1076 lead to variations in their physical properties, which in turn affect their performance in different polymer systems.

Property	Irganox 1010	Irganox 1076	Significance of Difference
Chemical Name	Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)[3][14]	Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate[7][15]	The tetra-functional structure of Irganox 1010 provides four active phenolic groups per molecule, compared to one in Irganox 1076.[6]
CAS Number	6683-19-8[1][14]	2082-79-3[7]	Unique identifiers for each chemical substance.
Molecular Weight	1177.6 g/mol [5][14]	530.86 g/mol [15][16]	The higher molecular weight of Irganox 1010 results in lower volatility and higher resistance to extraction.
Appearance	White, free-flowing powder or granules[5]	White powder, fine granules, or pastilles[2][17]	Both are supplied in forms suitable for industrial compounding.
Melting Range	110 - 125 °C[5]	50 - 55 °C[17][18]	The lower melting range of Irganox 1076 may facilitate easier dispersion in some low-temperature processing applications.
Volatility (TGA, 1% wt loss)	Not specified, but generally very low	230 °C[18]	Lower volatility, a characteristic of Irganox 1010, is crucial for maintaining antioxidant protection

during high-temperature processing.[19][20]

Performance Comparison

The performance of these antioxidants is typically evaluated based on their ability to stabilize polymers during processing and over their service life. Key metrics include thermal stability (measured by Oxidative Induction Time), processing stability (measured by Melt Flow Index retention), and resistance to migration.

OIT measures a material's resistance to thermo-oxidative degradation.[21] A longer OIT indicates better thermal stability.

Polymer Matrix	Antioxidant Concentration	Test Temperature	OIT (minutes) - Irganox 1010	OIT (minutes) - Irganox 1076	Reference
HDPE	0.1 wt%	200 °C	~90	Data not specified	[22]
TPO	3.0 wt%	200 °C	Data not specified	>300	[23]

Note: Direct comparative OIT data under identical conditions is scarce in publicly available literature. The data presented is from separate studies and should be interpreted with caution. Generally, due to its higher number of active groups, Irganox 1010 is expected to provide superior long-term thermal stability.

MFI is a measure of the ease of flow of a molten thermoplastic.[24] A stable MFI after processing indicates effective stabilization against polymer chain scission or cross-linking.[20]

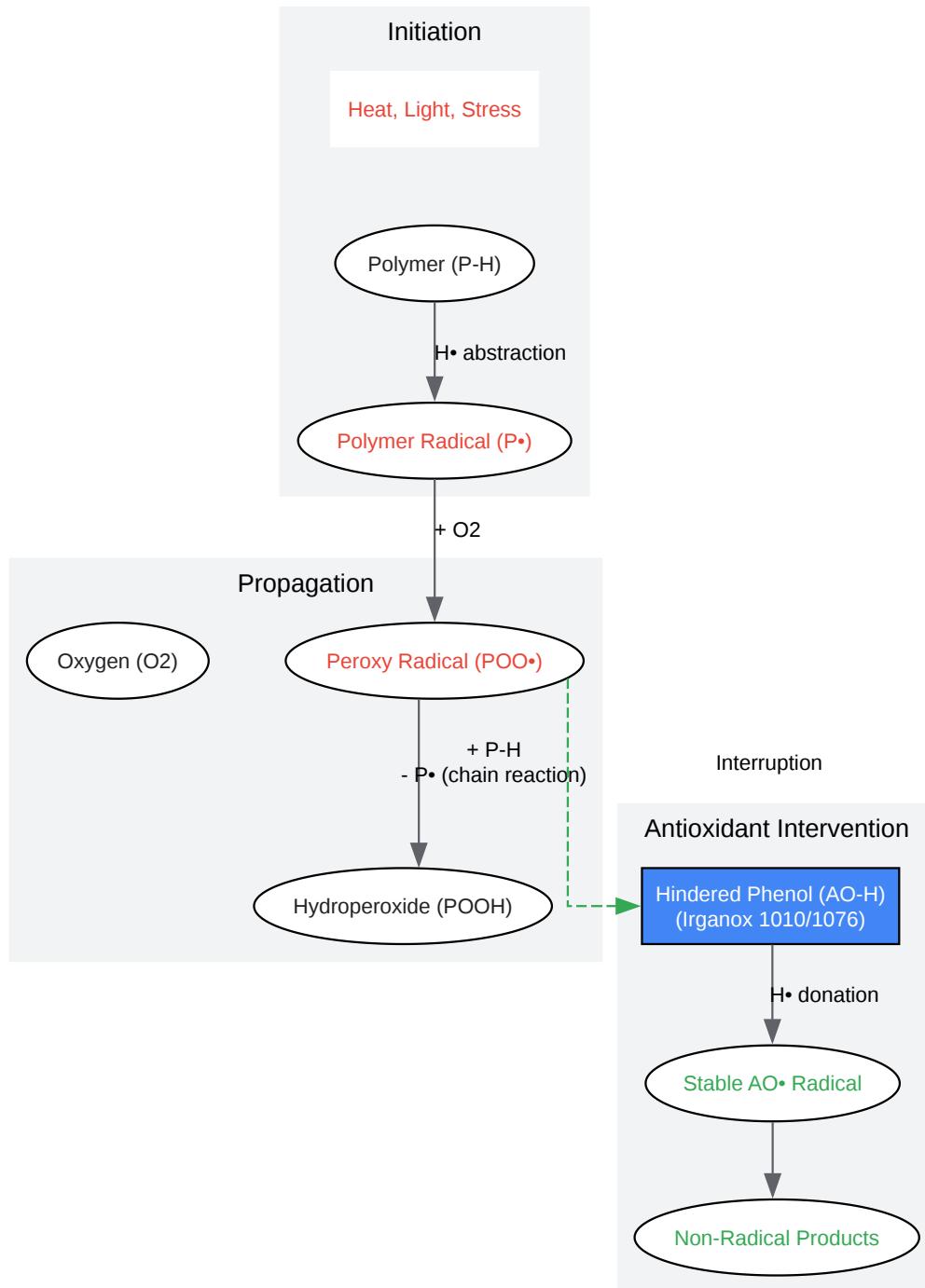
Polymer Matrix	Processing Conditions	Antioxidant	MFI Change vs. Unstabilized	Reference
Polyethylene	Multiple Extrusions	Irganox 1010	Significantly stabilized	[20]
Polyethylene	Not specified	Irganox 1076	Stabilized	[25]

Note: Both antioxidants are effective at stabilizing the MFI of polymers during processing. Irganox 1010's lower volatility makes it particularly suitable for high-temperature processing conditions.[20]

Resistance to extraction is critical for applications where the polymer is in contact with liquids, such as in food packaging or medical devices.

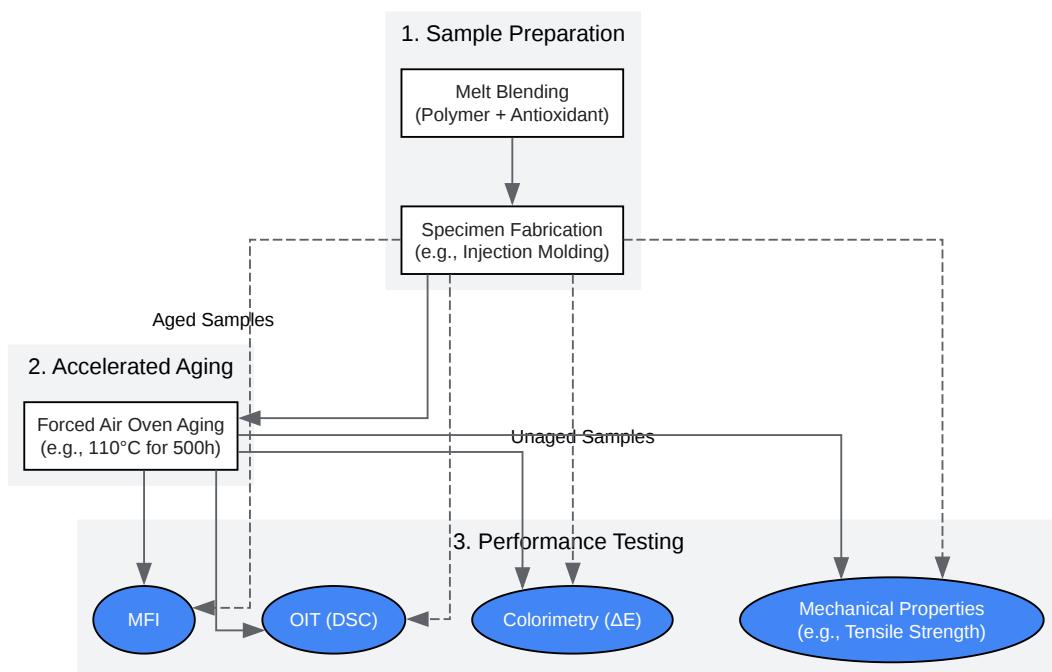
Feature	Irganox 1010	Irganox 1076	Reference
Extraction Resistance	High, due to its larger molecular size and lower solubility in many solvents.[1][26]	Good, but generally lower than Irganox 1010 due to its smaller molecular size.[27]	[26][27]
Migration in Polymers	Lower migration rate. [20] In one study, migration into a food simulant was 0.62 mg/kg.[27]	Higher potential for migration. In the same study, migration was not detected under the tested conditions.[27]	[20][27]

Note: A study on migration from laminated packaging into a food simulant (Doogh) found detectable levels of Irganox 1010, while Irganox 1076 was not detected.[27] This may seem counterintuitive but can be influenced by factors like the specific polymer matrix and the food simulant used. However, the higher molecular weight of Irganox 1010 generally leads to lower diffusion and migration rates.[20]


Experimental Protocols

- Objective: To determine the resistance of a material to thermo-oxidative degradation.[21]
- Standard: ISO 11357-6 or ASTM D3895.[21][28]
- Apparatus: Differential Scanning Calorimeter (DSC).[21]
- Procedure:
 - A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum DSC pan.
 - The sample is heated to a specified isothermal temperature (e.g., 200°C for polyolefins) at a constant rate (e.g., 20°C/min) under an inert nitrogen atmosphere.[28]
 - Once the isothermal temperature is reached and stabilized, the atmosphere is switched to pure oxygen.
 - The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[29]
- Objective: To assess changes in the polymer's melt viscosity, which is indicative of degradation.[28]
- Standard: ISO 1133 or ASTM D1238.[20][28]
- Apparatus: Extrusion plastometer (MFI tester).[28]
- Procedure:
 - The polymer sample (with or without antioxidant, before and after processing/aging) is loaded into the heated barrel of the MFI tester at a specified temperature (e.g., 230°C for polypropylene).
 - A specified weight is placed on the piston to extrude the molten polymer through a standard die.
 - The extrudate is collected over a set period and weighed.

- The MFI is calculated and expressed in grams of polymer extruded per 10 minutes. An increase in MFI typically signifies chain scission, while a decrease suggests cross-linking.
[\[30\]](#)


Visualizations

General Antioxidant Mechanism of Hindered Phenols

[Click to download full resolution via product page](#)

Caption: Antioxidant mechanism of hindered phenols like Irganox 1010 and 1076.

Experimental Workflow for Antioxidant Performance Evaluation

[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating antioxidant performance in polymers.

Conclusion

Both Irganox 1010 and Irganox 1076 are highly effective primary antioxidants that play a crucial role in protecting polymers from thermo-oxidative degradation. The choice between them depends on the specific requirements of the application.

- Irganox 1010 is the preferred choice for applications requiring maximum long-term thermal stability, low volatility, and high resistance to extraction. Its high molecular weight and tetra-functional structure make it ideal for high-temperature processing and durable goods.[4][20]
- Irganox 1076 is a versatile antioxidant that offers excellent performance, particularly where good compatibility and some degree of mobility within the polymer matrix are beneficial.[4] It is widely used in a variety of polymers and is approved for many food contact applications.[2]

For critical applications, it is recommended to conduct experimental trials to determine the optimal antioxidant and its concentration for the specific polymer, processing conditions, and end-use environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 2. specialchem.com [specialchem.com]
- 3. 2017erp.com [2017erp.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. radmanchem.com [radmanchem.com]
- 6. What is the difference between antioxidant 1076 and 1010? _Chemicalbook [chemicalbook.com]
- 7. polivinilplastik.com [polivinilplastik.com]
- 8. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
- 9. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 10. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 11. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 12. pt.dishengchemchina.com [pt.dishengchemchina.com]

- 13. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 14. Antioxidant Plaox-1010 | Polymate Additives Co., Limited| Irganox 1010 (Ciba SC)/ Anox 240 (Chemtura) [polymateadditives.com]
- 15. Antioxidant 1076 | 2082-79-3 [chemicalbook.com]
- 16. santplas.com [santplas.com]
- 17. download.bASF.com [download.bASF.com]
- 18. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 19. longchangchemical.com [longchangchemical.com]
- 20. benchchem.com [benchchem.com]
- 21. measurlabs.com [measurlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. specialchem.com [specialchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Migration of Irganox 1010, Irganox 1076, and Titanium dioxide into Doogh and corresponding food simulant from laminated packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. mt.com [mt.com]
- 30. amade-tech.com [amade-tech.com]
- To cite this document: BenchChem. [A Comparative Performance Analysis of Primary Antioxidants: Irganox 1010 vs. Irganox 1076]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033811#comparing-antioxidant-25-to-iranox-1010-performance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com